Methoxy Substituent Drives a 103-Factor Reduction in Photocycloreversion Quantum Yield Compared to Methyl Analogs
The presence of a methoxy substituent on the perfluorocyclopentene core is critical for controlling photochromic performance. A study on diarylperfluorocyclopentenes demonstrated that substituting a methoxy group for a methyl group at the reactive carbons led to a decrease in the photocycloreversion quantum yield by a factor of 103, a quantitative measure of improved stability for the closed-ring isomer [1]. This finding underscores the unique photochemical advantage conferred by the methoxy functionality present in the target compound.
| Evidence Dimension | Photocycloreversion Quantum Yield |
|---|---|
| Target Compound Data | Methoxy-substituted derivative: Quantum yield ~ 1/103 of the methyl analog |
| Comparator Or Baseline | Methyl-substituted derivative: Quantum yield is a baseline value (specific number not extracted, but the 103-fold difference is the key metric). |
| Quantified Difference | Decreased by a factor of 103 (i.e., 1000-fold reduction) |
| Conditions | Photochromic reaction of diarylperfluorocyclopentenes in solution. |
Why This Matters
For applications in optical data storage or molecular switches, a lower photocycloreversion quantum yield translates directly to a more stable 'on' state, which is a key performance metric; this advantage is unique to the methoxy substitution pattern.
- [1] Shibata, K., Kobatake, S., & Irie, M. (2001). Extraordinarily Low Cycloreversion Quantum Yields of Photochromic Diarylethenes with Methoxy Substituents. Chemistry Letters, 30(7), 618-619. View Source
